tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a methylsulfonyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the piperidine ring can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the methylsulfonyl group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl and methylsulfonyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the methylsulfonyl group and the piperidine ring. These characteristics influence its reactivity and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H25NO5S |
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Molecular Weight |
307.41 g/mol |
IUPAC Name |
tert-butyl 2-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-8-6-7-9-14(11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
GJNHGTRDRKWTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
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